molecular formula C7H10NO5- B8797131 Ethyl acetamidomalonate

Ethyl acetamidomalonate

Cat. No.: B8797131
M. Wt: 188.16 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl acetamidomalonate is a chemical compound with the molecular formula C7H11NO5. It is also known by its IUPAC name, N-acetyl-3-ethoxy-3-oxoalanine . This compound is characterized by its solid physical form and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl acetamidomalonate typically involves the reaction of ethyl acetoacetate with acetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain the desired conditions, and the product is purified using standard techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetamidomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl acetamidomalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl acetamidomalonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl acetamidomalonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10NO5-

Molecular Weight

188.16 g/mol

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoate

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/p-1

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(=O)[O-])NC(=O)C

Origin of Product

United States

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